molecular formula C23H26N4O4 B2590966 4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775340-39-0

4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2590966
CAS No.: 1775340-39-0
M. Wt: 422.485
InChI Key: SNQLQIHPDNCTHD-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic small molecule belonging to the 1,2,4-triazol-3-one chemical class, offered as a high-purity building block for medicinal chemistry and drug discovery research. Compounds featuring the 1,2,4-triazole core are extensively investigated for their diverse biological activities and are present in several established pharmaceutical agents . The structure of this compound integrates a piperidine ring functionalized with a phenoxyacetyl group, linked to a triazolone scaffold. This specific architecture is characteristic of compounds screened for various pharmacological applications. While the exact biological profile of this specific compound requires experimental determination, molecules with analogous structures have been reported to possess significant research value as potential enzyme inhibitors . The presence of the 1,2,4-triazol-3-one moiety is of particular interest, as derivatives containing this functional group have demonstrated a range of biological activities in scientific literature, including anticovulsant, anti-inflammatory, and antimicrobial properties . Furthermore, similar compounds featuring a piperidinyl-triazolone structure have been explored as kinase inhibitors, such as p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, which are relevant in inflammation and oncology research . This product is intended for research purposes as a chemical intermediate or a screening compound in the development of new therapeutic agents. It is supplied for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-3-[1-(2-phenoxyacetyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-30-19-9-7-17(8-10-19)15-27-22(24-25-23(27)29)18-11-13-26(14-12-18)21(28)16-31-20-5-3-2-4-6-20/h2-10,18H,11-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQLQIHPDNCTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a notable member of the triazole derivatives, which have been extensively studied for their diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Triazole Ring : A five-membered heterocyclic structure containing three nitrogen atoms.
  • Piperidine Moiety : A six-membered ring that enhances biological activity.
  • Methoxy and Phenoxy Groups : These functional groups contribute to the compound's pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC23_{23}H26_{26}N4_{4}O4_{4}
Molecular Weight422.5 g/mol
CAS Number1775340-39-0

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties . The presence of the methoxy and phenoxy groups in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents against various bacterial strains.

Analgesic Properties

The piperidine component is associated with analgesic effects , making this compound a candidate for pain management therapies. The structure-activity relationship (SAR) studies suggest that modifications in the piperidine ring can influence the analgesic potency.

Anticancer Potential

Preliminary studies have indicated that triazole derivatives can inhibit cancer cell proliferation. The specific compound may demonstrate activity against certain cancer cell lines due to its ability to interfere with cellular signaling pathways involved in tumor growth.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. It is hypothesized that:

  • Interaction with Biological Targets : The compound may bind to specific receptors or enzymes, disrupting normal cellular functions.
  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes by mimicking natural substrates, which may apply here as well.

Research Findings and Case Studies

Several studies have explored the biological activity of similar triazole derivatives:

  • Antifungal Activity : Triazole derivatives have been reported to exhibit antifungal properties against pathogens such as Candida species. The unique structural features of this compound may provide similar effects.
  • Synergistic Effects : Combinations of triazole derivatives with established chemotherapeutics (e.g., doxorubicin) have shown enhanced efficacy in cancer treatment, suggesting potential for combination therapies involving this compound.
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles indicate favorable absorption and distribution characteristics, which are critical for effective therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one with structurally related triazolones and pyrazolones, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Structural Features Biological Activity/Applications Key Differences References
Target Compound 4-methoxybenzyl, phenoxyacetyl-piperidinyl Not explicitly reported; inferred to have kinase or enzyme inhibition potential based on analogs. Unique combination of methoxybenzyl and extended piperidinyl side chain.
4-[4-(4-Methoxyphenyl)-piperazin-1-yl]-phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one Piperazinyl-phenyl, methylpropyl Antipsychotic or serotonin receptor modulation (common for piperazine derivatives). Piperazine ring enhances solubility but reduces lipophilicity vs. phenoxyacetyl.
5-Alkyl-2-[(5-chloro-1,3,4-thiadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (4a-c) Thiadiazole ring, alkyl chains Antimicrobial activity (Gram-positive bacteria). Thiadiazole improves electron-withdrawing properties; lower metabolic stability.
(S)-4-(4-(Benzofuran-6-yl)phenyl)-5-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Benzofuran-phenyl, cyclopropanecarbonyl-pyrrolidinyl Fatty acid synthase (FASN) inhibitor; positron emission tomography (PET) imaging probe. Benzofuran enhances π-π stacking; cyclopropane improves metabolic resistance.
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1H-pyrazole Biphenyl, dihydropyrazole, methoxyphenyl Analgesic activity (pyrazoline core). Dihydropyrazole increases planarity; biphenyl may enhance CNS penetration.
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one 4-hydroxyphenyl, amino group Metal coordination (triazolate ligands). Hydroxyphenyl and amino groups favor metal chelation; lower lipophilicity.

Key Observations:

Substituent Impact on Bioactivity: The phenoxyacetyl-piperidinyl group in the target compound likely confers selectivity for enzymes or receptors with hydrophobic binding pockets, contrasting with the piperazinyl-phenyl group in ’s compound, which is more polar and suited for serotonin receptors . Thiadiazole-containing triazolones () exhibit antimicrobial activity due to electron-deficient rings, whereas the target compound’s methoxybenzyl group may favor CNS targets .

Pharmacokinetic Properties: The 4-methoxybenzyl group increases lipophilicity (logP ~3.5 estimated), enhancing blood-brain barrier penetration compared to 4-hydroxyphenyl analogs (logP ~2.1) . Cyclopropanecarbonyl-pyrrolidinyl substituents () improve metabolic stability by resisting oxidative degradation, a feature absent in the target compound’s phenoxyacetyl group .

Synthetic Complexity: The target compound’s piperidinyl-phenoxyacetyl side chain requires multi-step synthesis (e.g., amide coupling after piperidine functionalization), contrasting with simpler alkylation steps in ’s thiadiazole derivatives .

Research Findings and Limitations

  • highlights triazolones as PET imaging probes, suggesting the target compound could be radiolabeled for diagnostic applications. However, its methoxy group may complicate radiolabeling due to steric hindrance .
  • reports analgesic pyrazolines, implying structural analogs of the target compound could be repurposed for pain management, though its triazolone core may reduce cyclooxygenase affinity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this triazolone derivative?

The synthesis typically involves multi-step reactions under acidic or catalytic conditions. For example:

  • Step 1 : Cyclization of hydrazine derivatives (e.g., hydrazinecarbothioamides) in acidic media to form the triazolone core .
  • Step 2 : Functionalization of the piperidine moiety via phenoxyacetyl chloride under basic conditions (e.g., using triethylamine as a catalyst) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is often employed .

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., DMSO-d6_6) confirm substituent integration and connectivity .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, as demonstrated for related triazolones .
  • Elemental Analysis : Experimental vs. calculated C/H/N/O percentages validate purity (>95% threshold) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Enzyme Inhibition : Alpha-amylase inhibition assays (IC50_{50} determination) using starch-iodine methods, with acarbose as a positive control .
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s physicochemical and binding properties?

  • Density Functional Theory (DFT) : Calculates electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces to predict reactivity .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., alpha-amylase active sites), with binding energies ≤−7.0 kcal/mol indicating strong affinity .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-Response Curves : Validate IC50_{50} consistency across replicates (e.g., ±5% error margin).
  • Solvent Effects : Compare activities in polar (DMSO) vs. non-polar (DMF) solvents, as solvent polarity can alter compound aggregation .
  • Example : A 2022 study found discrepancies in alpha-amylase inhibition (IC50_{50} = 12.3 µM vs. 18.7 µM) due to variations in starch substrate purity .

Q. How are structure-activity relationship (SAR) studies designed to optimize bioactivity?

  • Substitution Patterns : Systematic modification of the methoxybenzyl (electron-donating) or phenoxyacetyl (steric bulk) groups.
  • Key Finding : Fluorination at the phenyl ring (e.g., 4-fluorophenyl) improves metabolic stability by reducing CYP450-mediated oxidation .
  • Assays : Dose-dependent cytotoxicity (MTT assay) and ADMET profiling (e.g., hepatic microsomal stability) prioritize lead candidates .

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